4-Benzyloxy-3-fluorobenzoic acid
CAS No.: 152552-64-2
Cat. No.: VC2085023
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152552-64-2 |
---|---|
Molecular Formula | C14H11FO3 |
Molecular Weight | 246.23 g/mol |
IUPAC Name | 3-fluoro-4-phenylmethoxybenzoic acid |
Standard InChI | InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Standard InChI Key | POKWULIMSISXLX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F |
Introduction
Chemical Identity and Physical Properties
4-Benzyloxy-3-fluorobenzoic acid is an organic compound with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . This compound is identified in chemical databases by its CAS Registry Number 152552-64-2 . The compound appears as a white solid when synthesized via standard procedures .
Structural Features
The structure of 4-Benzyloxy-3-fluorobenzoic acid consists of a benzoic acid core with two key substituents:
-
A benzyloxy group (C₆H₅CH₂O-) at the para (4) position
-
A fluorine atom at the meta (3) position
These structural features contribute to its chemical behavior, solubility profile, and biological interactions. The benzyloxy group introduces steric bulk and hydrophobicity, while the fluorine atom enhances metabolic stability and can participate in hydrogen bonding interactions.
Physical and Chemical Properties
The compound exhibits important chemical and physical properties relevant to its applications and handling. Table 1 summarizes these properties based on available data.
Table 1: Physical and Chemical Properties of 4-Benzyloxy-3-fluorobenzoic acid
*Values derived from similar compounds with comparable structural features.
Synthesis Methods
The synthesis of 4-Benzyloxy-3-fluorobenzoic acid has been well-documented in chemical literature, with established procedures yielding high purity product.
Standard Synthesis Procedure
The compound is typically synthesized through the hydrolysis of benzyl 4-(benzyloxy)-3-fluorobenzoate under basic conditions, followed by acidification. The detailed procedure is outlined below:
-
Dissolution of the starting material (benzyl 4-(benzyloxy)-3-fluorobenzoate) in a solvent mixture of tetrahydrofuran and methanol (1:1 ratio).
-
Addition of aqueous sodium hydroxide solution to facilitate basic hydrolysis.
-
Prolonged stirring at room temperature to ensure complete hydrolysis.
-
Cooling in an ice bath followed by acidification to pH 3 using hydrochloric acid.
This synthesis pathway has been reported to yield approximately 90% of the desired product, making it an efficient route for preparation .
Reaction Conditions and Parameters
The specific reaction conditions used in the synthesis are critical for achieving optimal yields and purity. Table 2 provides a detailed overview of these conditions.
Table 2: Reaction Conditions for 4-Benzyloxy-3-fluorobenzoic acid Synthesis
Parameter | Value/Condition | Note |
---|---|---|
Starting Material Amount | 11.6 g (34.2 mmol) | Benzyl 4-(benzyloxy)-3-fluorobenzoate |
Tetrahydrofuran Volume | 50 mL | Co-solvent |
Methanol Volume | 50 mL | Co-solvent |
Sodium Hydroxide | 70 mL, 1 M aqueous solution | Hydrolysis agent |
Reaction Time | 18 hours | Room temperature |
Acidification Agent | 1 M HCl | Added to pH 3 |
Cooling Conditions | Ice bath | During acidification |
Product Yield | 7.6 g (90%) | White solid |
Purification Method | Filtration and drying | Overnight drying |
Source: Synthesis procedure detailed in
Spectroscopic Characterization
Spectroscopic data provides essential information for confirming the structure and purity of 4-Benzyloxy-3-fluorobenzoic acid. The proton Nuclear Magnetic Resonance (¹H NMR) spectrum offers particularly valuable insights into the structural features of this compound.
Nuclear Magnetic Resonance Data
The ¹H NMR spectrum of 4-Benzyloxy-3-fluorobenzoic acid recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 500 MHz shows characteristic signals that confirm its structure . The detailed NMR data is presented in Table 3.
Table 3: ¹H NMR Spectral Data for 4-Benzyloxy-3-fluorobenzoic acid
Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
---|---|---|---|---|
3.32 | broad singlet | - | 1H | Carboxylic acid proton |
5.27 | singlet | - | 2H | Benzyloxy -CH₂- |
7.34-7.39 | multiplet | - | 2H | Aromatic protons |
7.42 | triplet | J = 7.44 | 2H | Aromatic protons |
7.45-7.50 | multiplet | - | 2H | Aromatic protons |
7.68 | doublet of doublets | J = 11.83, 2.07 | 1H | Aromatic proton (ortho to F) |
7.75 | doublet | J = 8.78 | 1H | Aromatic proton (meta to F) |
The NMR spectrum confirms the presence of key structural elements, including the benzyloxy methylene protons at 5.27 ppm and the characteristic splitting patterns of aromatic protons influenced by the fluorine substituent.
Comparative Analysis with Related Compounds
Understanding the relationships between 4-Benzyloxy-3-fluorobenzoic acid and structurally similar compounds provides valuable insights into its unique properties and potential applications.
Isomeric Compounds
An important isomer of the target compound is 3-Benzyloxy-4-fluorobenzoic acid (CAS: 616197-92-3), which shares the same molecular formula (C₁₄H₁₁FO₃) and molecular weight (246.23 g/mol), but differs in the positioning of the substituents . This positional isomerism results in distinct chemical behaviors and potentially different biological activities.
Table 4: Comparison Between 4-Benzyloxy-3-fluorobenzoic acid and Its Isomer
Derivatives and Related Compounds
Several derivatives of 4-Benzyloxy-3-fluorobenzoic acid have been reported, including:
-
Ethyl 4-(benzyloxy)-3-fluorobenzoate (CAS: 1451154-73-6): The ethyl ester derivative that serves as a precursor or protected form of the acid.
-
4-(3-Benzyloxyphenyl)-3-fluorobenzoic acid (CAS: 1261912-21-3): A biphenyl derivative with a more complex structure and higher molecular weight (322.3 g/mol) .
These compounds share core structural elements with 4-Benzyloxy-3-fluorobenzoic acid but exhibit different physicochemical properties due to the additional functional groups.
Table 5: Properties of 4-Benzyloxy-3-fluorobenzoic acid Derivatives
*Calculated based on molecular formula
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume